molecular formula C8H3Br2FO2 B12836395 2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one

2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one

Cat. No.: B12836395
M. Wt: 309.91 g/mol
InChI Key: HEEQRFZSSWMGRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one is a synthetic organic compound belonging to the class of benzofurans. Benzofurans are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound, characterized by the presence of bromine and fluorine atoms, exhibits unique chemical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one typically involves the bromination and fluorination of benzo[B]furan derivatives. One common method includes the bromination of 6-fluorobenzo[B]furan-3(2H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution with amines can produce aminated derivatives .

Scientific Research Applications

2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access . The pathways involved in its action depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Uniqueness: 2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms on a benzofuran scaffold. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C8H3Br2FO2

Molecular Weight

309.91 g/mol

IUPAC Name

2,5-dibromo-6-fluoro-1-benzofuran-3-one

InChI

InChI=1S/C8H3Br2FO2/c9-4-1-3-6(2-5(4)11)13-8(10)7(3)12/h1-2,8H

InChI Key

HEEQRFZSSWMGRV-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Br)F)OC(C2=O)Br

Origin of Product

United States

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